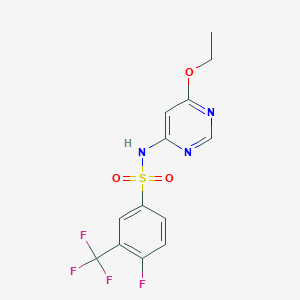
N-(6-ethoxypyrimidin-4-yl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-ethoxypyrimidin-4-yl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide, also known as EPTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the sulfonamide family of compounds and has been found to exhibit potent inhibitory activity against a variety of enzymes and proteins.
作用機序
The mechanism of action of N-(6-ethoxypyrimidin-4-yl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is not fully understood. However, it is believed to act as a competitive inhibitor of the enzymes and proteins it targets. By binding to the active site of these enzymes and proteins, this compound prevents their normal function, leading to a decrease in their activity. This, in turn, can lead to a reduction in the biological processes that these enzymes and proteins are involved in.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to be well-tolerated in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
One advantage of N-(6-ethoxypyrimidin-4-yl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is its potency and specificity. It has been found to exhibit potent inhibitory activity against a variety of enzymes and proteins, making it a valuable tool for studying these biological processes. Additionally, its specificity allows for the selective inhibition of specific enzymes and proteins, allowing for the study of their individual roles in biological processes.
One limitation of this compound is its solubility. It has low solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, its potency can make it difficult to determine the optimal concentration for use in experiments.
将来の方向性
There are several future directions for the study of N-(6-ethoxypyrimidin-4-yl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide. One potential application is in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in preclinical studies, and further research is needed to determine its potential as a cancer therapy.
Another potential application is in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine its potential as a therapy for these diseases.
Finally, future research should focus on improving the solubility and bioavailability of this compound. This would allow for its use in a wider range of experimental settings and potentially increase its therapeutic potential.
合成法
The synthesis of N-(6-ethoxypyrimidin-4-yl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a multi-step process that involves the reaction of several different chemical compounds. The first step of the synthesis involves the reaction of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with 6-ethoxypyrimidin-4-amine in the presence of a base such as triethylamine. This reaction results in the formation of this compound. The purity of the final product can be improved by recrystallization or chromatography.
科学的研究の応用
N-(6-ethoxypyrimidin-4-yl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against a variety of enzymes and proteins, including but not limited to, carbonic anhydrase, aldose reductase, and tumor necrosis factor-alpha. These enzymes and proteins are involved in a variety of biological processes, including inflammation, cancer, and diabetes. The inhibition of these enzymes and proteins by this compound has been shown to have therapeutic benefits in preclinical studies.
特性
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O3S/c1-2-23-12-6-11(18-7-19-12)20-24(21,22)8-3-4-10(14)9(5-8)13(15,16)17/h3-7H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNMMNWLAYEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

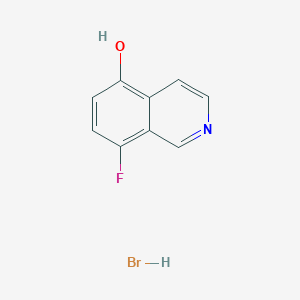
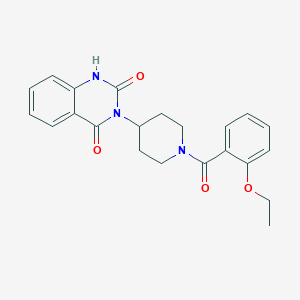
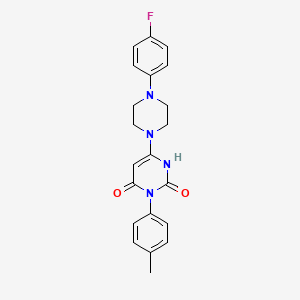
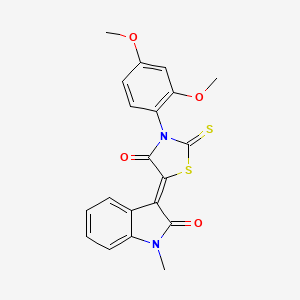
![(2S)-N-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2951390.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B2951391.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2951393.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2951394.png)

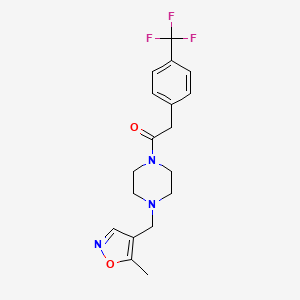
![4-Ethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2951398.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2951404.png)
![2-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2951406.png)